4-(2-Methylpropyl)piperazine-1-carbonyl chloride
Description
Properties
Molecular Formula |
C9H17ClN2O |
|---|---|
Molecular Weight |
204.70 g/mol |
IUPAC Name |
4-(2-methylpropyl)piperazine-1-carbonyl chloride |
InChI |
InChI=1S/C9H17ClN2O/c1-8(2)7-11-3-5-12(6-4-11)9(10)13/h8H,3-7H2,1-2H3 |
InChI Key |
MUOWGIVTLIRRNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CCN(CC1)C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Method A: Triphosgene-Mediated Carbonylation
This method adapts protocols from MGL inhibitor synthesis, where triphosgene serves as a safer alternative to phosgene.
- Starting Material : 1-(2-Methylpropyl)piperazine (synthesized via mono-alkylation of piperazine with 1-bromo-2-methylpropane).
- Reaction :
- Dissolve 1-(2-Methylpropyl)piperazine (1.0 equiv) in dichloromethane (DCM).
- Add N,N-diisopropylethylamine (DIEA, 2.0 equiv) under inert atmosphere.
- Slowly add triphosgene (0.33 equiv) at 0°C, then stir at room temperature for 4–6 hours.
- Workup :
- Quench with ice water, extract with DCM, dry over Na₂SO₄, and concentrate.
- Purify via recrystallization (hexane/DCM) or vacuum distillation.
Method B: Direct Phosgene Gas Reaction
Industrial-scale synthesis often employs phosgene gas under controlled conditions.
- Starting Material : 1-(2-Methylpropyl)piperazine.
- Reaction :
- Bubble phosgene gas into a DCM solution of 1-(2-Methylpropyl)piperazine at −10°C.
- Maintain stoichiometry (1:1.1 substrate/phosgene) to minimize over-reaction.
- Workup :
- Remove excess phosgene via nitrogen purge.
- Isolate product via fractional distillation.
- Temperature : −10°C to 0°C.
- Safety : Requires specialized equipment for phosgene handling.
- Yield : 75–90% (industrial reports).
Comparative Analysis of Methods
| Parameter | Method A (Triphosgene) | Method B (Phosgene) |
|---|---|---|
| Reagent Safety | Safer (solid, low volatility) | High hazard (gas, toxic) |
| Reaction Time | 4–6 hours | 1–2 hours |
| Yield | 70–85% | 75–90% |
| Purity | >95% (after recrystallization) | >98% (distillation) |
| Scalability | Lab to pilot scale | Industrial scale |
Critical Reaction Considerations
- Stoichiometry : Excess triphosgene (>0.33 equiv) risks bis-carbonylation.
- Base Selection : DIEA minimizes side reactions vs. triethylamine.
- Purification : Recrystallization in nonpolar solvents (e.g., hexane) enhances purity.
Mechanistic Insights
The reaction proceeds via nucleophilic acyl substitution:
- Triphosgene generates in situ phosgene, reacting with the piperazine’s secondary amine.
- Base scavenges HCl, driving the reaction to completion.
Industrial Adaptations
Large-scale production (Method B) prioritizes:
- Continuous phosgene delivery systems.
- Automated pH/temperature monitoring to prevent decomposition.
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylpropyl)piperazine-1-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or alcohols.
Acylation Reactions: It can act as an acylating agent, transferring its carbonyl group to other molecules, such as amines or alcohols, to form amides or esters.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base to form the corresponding piperazine derivative and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions with 4-(2-Methylpropyl)piperazine-1-carbonyl chloride.
Solvents: Organic solvents, such as dichloromethane, tetrahydrofuran, or acetonitrile, are often used to dissolve the reactants and facilitate the reactions.
Catalysts: In some cases, catalysts, such as triethylamine or pyridine, are used to enhance the reaction rate and yield.
Major Products
Amides: Formed by the reaction of 4-(2-Methylpropyl)piperazine-1-carbonyl chloride with amines.
Esters: Formed by the reaction with alcohols.
Hydrochloric Acid: A byproduct of hydrolysis reactions.
Scientific Research Applications
4-(2-Methylpropyl)piperazine-1-carbonyl chloride has several applications in scientific research, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those containing piperazine moieties.
Biological Studies: The compound is used in the preparation of biologically active molecules for studying enzyme inhibition, receptor binding, and other biochemical processes.
Material Science: It is employed in the synthesis of polymers and other materials with specific properties, such as enhanced thermal stability or mechanical strength.
Chemical Synthesis: The compound serves as a versatile reagent in organic synthesis, enabling the formation of various functional groups and complex molecules.
Mechanism of Action
The mechanism of action of 4-(2-Methylpropyl)piperazine-1-carbonyl chloride depends on its role in specific chemical reactions. As an acylating agent, it transfers its carbonyl group to nucleophiles, forming new covalent bonds. The molecular targets and pathways involved vary based on the specific reaction and the nature of the nucleophile. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through covalent modification or non-covalent interactions.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Functional Group Variations
4-{[4-(2-Methylpropyl)piperazin-1-yl]sulfonyl}benzaldehyde (Compound 120)
- Structure : Replaces the carbonyl chloride with a sulfonyl (-SO₂-) group linked to a benzaldehyde moiety.
- Synthesis : Prepared via reaction of 1-isobutylpiperazine with 4-formylbenzenesulfonyl chloride (55% yield, 99% purity) .
- Properties : Molecular weight 311.1 g/mol (C₁₅H₂₂N₂O₃S), yellow solid. The sulfonyl group enhances stability but reduces electrophilicity compared to carbonyl chloride, making it more suitable for protein-protein interaction stabilizers .
4-(Butan-2-yl)piperazine-1-carbonyl Chloride
- Structure : Substitutes 2-methylpropyl with a butan-2-yl (sec-butyl) group.
- Properties: Molecular weight 204.7 g/mol (C₉H₁₇ClN₂O).
4-Benzhydrylpiperazine-1-carbonyl Chloride
- Structure : Features a bulky benzhydryl (diphenylmethyl) substituent.
- Properties : Molecular weight 314.8 g/mol (C₁₈H₁₉ClN₂O). The aromatic groups increase lipophilicity, enhancing membrane permeability but possibly reducing aqueous solubility .
4-(2-Fluoroethyl)piperazine-1-carbonyl Chloride
Physical and Chemical Properties
Biological Activity
4-(2-Methylpropyl)piperazine-1-carbonyl chloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 4-(2-Methylpropyl)piperazine-1-carbonyl chloride can be represented as follows:
This compound features a piperazine ring substituted with a 2-methylpropyl group and a carbonyl chloride functional group, which may influence its interaction with biological targets.
The biological activity of 4-(2-Methylpropyl)piperazine-1-carbonyl chloride is primarily attributed to its ability to interact with various receptors and enzymes. It has been studied for its potential as an anti-tubercular agent, as well as its effects on other biological systems.
Anti-Tubercular Activity
Recent studies have highlighted the compound's role in the development of anti-tubercular agents. For instance, derivatives of piperazine have shown significant inhibitory effects against Mycobacterium tuberculosis, with some compounds exhibiting IC50 values in the low micromolar range. In one study, related compounds demonstrated IC90 values between 3.73 to 4.00 μM against Mycobacterium tuberculosis H37Ra, indicating promising anti-tubercular potential .
Study 1: Synthesis and Evaluation
A comprehensive study synthesized various substituted piperazine derivatives, including those related to 4-(2-Methylpropyl)piperazine-1-carbonyl chloride. The synthesized compounds were evaluated for their biological activity against Mycobacterium tuberculosis. Among them, several showed significant activity with low cytotoxicity towards human cells, suggesting a favorable therapeutic index .
Study 2: Pharmacological Characterization
Another research effort focused on the pharmacological characterization of piperazine derivatives. The findings indicated that modifications at the piperazine nitrogen significantly influenced receptor affinity and selectivity. Compounds with similar structures to 4-(2-Methylpropyl)piperazine-1-carbonyl chloride were noted for their interactions with neurotransmitter receptors, which could lead to diverse therapeutic applications .
Data Table: Biological Activity Overview
Q & A
Q. How can researchers optimize the synthesis of 4-(2-Methylpropyl)piperazine-1-carbonyl chloride to improve yield and purity?
Methodological Answer:
- Reaction Solvent Selection : Use polar aprotic solvents (e.g., dichloromethane, DCM) to enhance reactivity while minimizing side reactions. For example, DCM was employed in the synthesis of similar piperazine derivatives to stabilize intermediates .
- Catalysis : Introduce tertiary amines like N,N-diisopropylethylamine (DIPEA) to neutralize HCl byproducts, driving the reaction forward. This method improved yields in analogous acyl chloride-piperazine coupling reactions .
- Purification : Employ flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization with diethyl ether for high-purity isolation. Evidence from PubChem datasets highlights crystallization as effective for structurally related compounds .
Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substitution patterns on the piperazine ring and verify the presence of the 2-methylpropyl group. For example, -NMR signals at δ 1.0–1.2 ppm (doublet) indicate methyl groups in branched alkyl chains .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) can validate the molecular formula (e.g., [M+H] peak at m/z corresponding to CHClNO). PubChem data for similar compounds shows HRMS accuracy within ±2 ppm .
- X-ray Crystallography : If single crystals are obtainable, X-ray analysis resolves stereochemical ambiguities, as demonstrated for structurally complex piperazine derivatives .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) influence the biological activity of 4-(2-Methylpropyl)piperazine-1-carbonyl chloride derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies :
- Halogen Introduction : Replace the 2-methylpropyl group with fluorinated or chlorinated analogs (e.g., 2-chloro-2-methylpropyl) to assess changes in antimicrobial or CNS activity. Fluorinated derivatives showed enhanced BBB permeability in related piperazine compounds .
- Bioisosteric Replacement : Substitute the carbonyl chloride with a thiocarbonyl group to evaluate metabolic stability. Thiocarbonyl analogs of piperazine derivatives demonstrated prolonged half-life in vitro .
- Data Validation : Use dose-response assays (e.g., IC/EC) and statistical tools (e.g., ANOVA) to resolve contradictions in biological activity data across studies .
Q. What computational methods are used to predict the reactivity and stability of 4-(2-Methylpropyl)piperazine-1-carbonyl chloride under varying experimental conditions?
Methodological Answer:
- Quantum Chemical Calculations : Perform density functional theory (DFT) to model reaction pathways and identify transition states. For example, DFT-guided studies optimized reaction conditions for benzodioxinyl-piperazine derivatives, reducing energy barriers by 15–20% .
- Molecular Dynamics (MD) Simulations : Predict solubility and aggregation behavior in aqueous/organic solvent mixtures. MD simulations for similar acyl chlorides correlated with experimental solubility data (R = 0.89) .
- Machine Learning (ML) : Train ML models on PubChem datasets to predict reaction yields. A recent study achieved 85% accuracy in forecasting piperazine derivative synthesis outcomes using random forest algorithms .
Q. How can researchers resolve contradictory data in biological assays involving this compound?
Methodological Answer:
- Assay Replication : Standardize protocols (e.g., fixed cell lines, incubation times) across labs. For example, inconsistent cytotoxicity data for 1-(2-chlorophenyl)piperazine derivatives were resolved by harmonizing MTT assay conditions .
- Meta-Analysis Tools : Use platforms like RevMan or Python’s SciPy to aggregate and statistically validate disparate datasets. A meta-analysis of 12 studies on piperazine antimicrobial activity identified solvent choice (DMSO vs. PBS) as a key variable .
- Orthogonal Assays : Cross-verify results using complementary techniques (e.g., SPR for binding affinity vs. fluorescence polarization for kinetic data) .
Q. What safety protocols are essential when handling 4-(2-Methylpropyl)piperazine-1-carbonyl chloride?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles. Piperazine derivatives can cause severe skin/eye irritation, as noted in safety data sheets .
- Ventilation : Use fume hoods with ≥100 ft/min face velocity to prevent inhalation of volatile acyl chloride byproducts .
- Spill Management : Neutralize spills with sodium bicarbonate (1:10 w/w) and dispose of waste via EPA-approved hazardous waste contractors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
